tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate
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Overview
Description
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a chlorostyryl moiety, and a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chlorostyryl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for the efficient and sustainable synthesis of the compound . These systems enable precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), amines (RNH₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate involves the formation of a stable carbamate group, which can protect amine functionalities during chemical reactions . The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . The compound can be deprotected under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with a phenyl ring.
tert-Butyl phenylcarbamate: Similar structure but lacks the chlorostyryl moiety.
Uniqueness
tert-Butyl (E)-(2-(2-chlorostyryl)phenyl)carbamate is unique due to the presence of the chlorostyryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .
Properties
Molecular Formula |
C19H20ClNO2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-2-(2-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-11-7-5-9-15(17)13-12-14-8-4-6-10-16(14)20/h4-13H,1-3H3,(H,21,22)/b13-12+ |
InChI Key |
MEIOBAXZXHNIIA-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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